molecular formula C6H4FNO3 B1295195 4-Fluoro-2-nitrophenol CAS No. 394-33-2

4-Fluoro-2-nitrophenol

Cat. No. B1295195
CAS RN: 394-33-2
M. Wt: 157.1 g/mol
InChI Key: ZHRLVDHMIJDWSS-UHFFFAOYSA-N
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Description

Sensor for Nitrophenol Detection

A study has developed a fluorescent molecular clip that exhibits high affinity and selectivity for 4-nitrophenol. The binding of phenols to this molecular clip was analyzed using fluorescence, (1)H NMR, and IR spectroscopy. The strong interaction between the clip and 4-nitrophenol is attributed to hydrogen bonding and pi-pi stacking interactions, which facilitate the formation of a stable complex .

Synthesis of Radiopharmaceuticals

Another research effort describes the synthesis of no-carrier-added 4-[18F]Fluorophenol, a compound useful in creating complex radiopharmaceuticals. The synthesis involves a nucleophilic labeling method starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection. This process yields the desired fluorophenol with a radiochemical yield of 34 to 36% .

Schiff-base Compound Analysis

The synthesis and characterization of a Schiff-base compound containing bromo, fluoro, and nitro groups were performed. The compound's structure and properties were investigated using various spectroscopic methods and theoretical calculations, including DFT and Time-Dependent DFT. The study provided insights into the vibrational frequencies, electronic properties, and intramolecular interactions of the molecule .

Oxidation and Synthesis of Fluorinated Phenols

Research on the synthesis of 4-[18F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde has been reported. The process involves nucleophilic aromatic substitution by [18F]fluoride and Baeyer-Villiger oxidation. This method also allowed for the production of 4-[18F]fluorocatechol, demonstrating a new approach to synthesizing fluorinated phenols .

Nitration Mechanism of Substituted Phenols

A study on the nitration of various substituted anisoles and phenols has been conducted to understand the reaction kinetics and mechanisms. The research provided insights into the formation of nitro derivatives and the decomposition of intermediate compounds during the nitration process. The findings support the proposed mechanism involving aryloxyl radicals and nitrogen dioxide .

Synthesis of 3-Fluoro-4-Nitrophenol

The synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene was achieved through methoxylation and demethylation. The study examined the reaction's influencing factors and achieved a total yield of 38.7% with a purity of 99.5%. The structure of the synthesized compound was confirmed by IR and 1H NMR spectroscopy .

Complex Formation with 4-Fluorophenol

An electron spin resonance study investigated the complex formation of phenol and 4-fluorophenol with a nitroxide radical. The formation constants and enthalpies of the complexes were determined, providing valuable data on the strength and stability of these hydrogen-bonded complexes .

Synthesis and Separation of Fluorinated Phenols

A four-step synthesis of 3-fluoro-4-nitrophenol from m-fluoroaniline was described, involving diazotization, hydrolysis, nitration, and isomer separation. The process yielded m-fluorophenol with high purity, and subsequent steps led to the final product with a yield of 23% and a purity of 99.6% .

Baeyer-Villiger Oxidation of Fluorinated Compounds

The Baeyer-Villiger oxidation of various [18F]fluorinated ketones and aldehydes to produce 2- or 4-[18F]fluorophenols was explored. The study aimed to optimize the synthesis of these fluorophenols, comparing the reactivity of different nitro-substituted precursors. The results indicated that 4-nitroacetophenone was the most reactive substrate under the conditions tested .

Scientific Research Applications

Application 1: Fluorescence Sensing

  • Summary of the Application : 4-Fluoro-2-nitrophenol is used in the creation of fully flexible cyclotriphosphazene-based Covalent Organic Frameworks (COFs) for sensing 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP) in real time with excellent sensitivity and selectivity .
  • Methods of Application : The COFs are prepared with both a flexible knot and flexible linkers of different lengths . The fluorescence quenching mechanisms vary depending on the COF and the nitrophenol being sensed .
  • Results or Outcomes : The quenching constants of the COFs by TNP and p-NP are 6.29 × 10^4, 2.17 × 10^5, and 2.48 × 10^5 L·mol^−1, respectively . The limits of detection (LODs) of TNP and p-NP are 1.19 × 10^−11, 6.91 × 10^−12, and 6.05 × 10^−12 mol·L^−1 .

Application 2: Preparation of Aniline Derivatives

  • Summary of the Application : 4-Fluoro-2-nitrophenol is used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
  • Results or Outcomes : The outcomes are the successful synthesis of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .

Safety And Hazards

4-Fluoro-2-nitrophenol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-fluoro-2-nitrophenol
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRLVDHMIJDWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
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DSSTOX Substance ID

DTXSID2075348
Record name 4-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
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Physical Description

Gold powder; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-2-nitrophenol
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Product Name

4-Fluoro-2-nitrophenol

CAS RN

394-33-2
Record name 4-Fluoro-2-nitrophenol
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Record name 4-Fluoro-2-nitrophenol
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Record name 4-Fluoro-2-nitrophenol
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Record name 4-Fluoro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 500-ml flask, place 44.8 g (0.4 m) of 4-fluorophenol (1a; X=F) and 132 ml of acetic acid and stir to a solution. Add 0.6 g of sodium nitrite and cool the solution to 15° C. Add 36.0 g (0.4 m) of 70% nitric acid in drop wise keeping the temperature at 22-27° C. over 10-15 min. Stir the resulting yellow slurry at room temperature for 3 hrs. Warm the mixture to 65° C. to make a clear solution and add 132 ml of warm (65° C.) water slowly. Stir the resulting slurry and cool to 15° C. Collect solid, wash with water thoroughly, and dry in air to give 53.4 g (85%) of 4-fluoro-2-nitrophenol (2a; X=F) as yellow granular solids.
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Synthesis routes and methods III

Procedure details

To a mechanically stirred solution of 400 ml concentrated nitric acid, at 0° C., was added dropwise a solution of 4-fluorophenol (204 g, 1.8 mole) in acetic acid (200 ml) over 2 hours. Stirring was continued for another 2 hours at 5° C. The reaction mixture was poured onto ice, and the resulting yellow solids were collected and washed with water. The solids were recrystallized from methanol-water (5:1) to afford 198 g of the title compound. The NMR spectrum showed absorption at 7.17 (dd, 1H, J=9, 5 Hz), 7.44-7.52 (m, 1H) and 7.80 (dd, 1H, J=8, 3 Hz).
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
AIMCL Ferreira, LMPF Amaral… - The Journal of Chemical …, 2023 - Elsevier
… The vapor pressures of the 5-fluoro-2-nitrophenol and 4-fluoro-2-nitrophenol were measured as a function of temperature, through the mass-loss Knudsen effusion method, using an …
Number of citations: 0 www.sciencedirect.com
PHH Fischer, H Zimmermann - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… constant of 0.50 G can be definitely assigned to the OH proton in 4-fluoro2-nitrophenol. … In the anion radical of 4-fluoro-2-nitrophenol, the coupling of 11.08 G is due to the nitrogen …
Number of citations: 12 cdnsciencepub.com
RG Clewley, GG Cross, A Fischer, GN Henderson - Tetrahedron, 1989 - Elsevier
Nitration of p-chloro-, p-fluoro-, and p-bromo-phenol or the corresponding p-halophenyl acetates at t-40 C and below gives the 4-halo-4-nitrocyclohexa-2, 5-dienones in addition to the 4-…
Number of citations: 27 www.sciencedirect.com
J Corse, LL Ingraham - The Journal of Organic Chemistry, 1951 - ACS Publications
… (0.1 mole) of 4-fluoro-2-nitrophenol in 130 ml. of ethanol with hydrogen and platinum oxideat 60 psi, gave a quantitative yield of 2-amino-4-fluorophenol.For analysis, the material was …
Number of citations: 37 pubs.acs.org
BD Beake, RB Moodie - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… Nitrous acid and 4-fluorophenol in TFA react to give quantitatively 4-fluoro-2-nitrophenol. The kinetics are shown to be consistent with the mechanism previously proposed for similar …
Number of citations: 19 pubs.rsc.org
T Al-Harthy, WM Zoghaib, M Pflüger, M Schöpel… - Molecules, 2016 - mdpi.com
… In fact, nitration yielded 5-chloro-4-fluoro-2-nitrophenol (9) and its 3-chloro-4-fluoro-2,6-dintirophenol (10) counterpart. Carefully controlling the reaction temperature, we were able to …
Number of citations: 20 www.mdpi.com
W Cui, P Otten, Y Li, KS Koeneman… - … in Medicine: An …, 2004 - Wiley Online Library
… 1) was prepared from a reaction of acetobromo-α-D-galactose and the potassium salt of 4-fluoro-2-nitrophenol (PFONP) followed by deprotection with triethylamine using methods …
Number of citations: 82 onlinelibrary.wiley.com
CP Butts, L Eberson, MP Hartshorn… - Journal of the Chemical …, 1996 - pubs.rsc.org
… -2-nitroanisole 4 (62%), 4fluoro-2-nitrophenol 16 (23%) and unidentified aromatic compounds (total 10%). The 4-fluoro-2-nitrophenol 16 was separated by chromatography on a silica …
Number of citations: 3 pubs.rsc.org
NP Buu-Hoï, D LAVIT, ND Xuong - The Journal of Organic …, 1954 - ACS Publications
… readily accessible through Beckmann rearrangement of theoxime of 5-fluoro-2-methoxyacetophenone; Corse and Ingraham (11) had prepared this amine from 4-fluoro-2nitrophenol, …
Number of citations: 19 pubs.acs.org
K Amani, F Maleki - Journal of the Iranian Chemical Society, 2007 - Springer
… 4-Fluorophenol gave 4-fluoro-2-nitrophenol with 95% isolated yield (Table 4, entry 2). Phenols, such as 2-chlorophenol, 2-bromophenol, and 4-bromophenol were converted to the …
Number of citations: 27 link.springer.com

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